molecular formula C9H15N3O B1402090 N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 1379811-29-6

N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B1402090
CAS No.: 1379811-29-6
M. Wt: 181.23 g/mol
InChI Key: OZVAKZJPEPQBIZ-UHFFFAOYSA-N
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Description

N-(1-Isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide is a pyrazole-acetamide derivative of interest in chemical and agrochemical research. Compounds within this class, particularly N-azolyl-methyl acetamides, have been identified as effective nitrification inhibitors for use in nitrogen stabilization of fertilizers . These inhibitors work by slowing the microbial conversion of ammonium nitrogen to nitrate nitrogen in the soil, a process which can lead to nitrogen losses through nitrate leaching and emissions of nitrous oxide . Research into related structures suggests that acetamide derivatives featuring pyrazole rings can exhibit favorable stability in the presence of urea, maintaining their efficacy without significant hydrolysis or volatility . This profile makes this compound a candidate for scientific investigations aimed at developing enhanced agrochemical formulations with dual nitrogen stabilization properties, potentially contributing to improved nitrogen use efficiency in agriculture . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5-methyl-1-propan-2-ylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)12-7(3)5-9(11-12)10-8(4)13/h5-6H,1-4H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVAKZJPEPQBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction Synthesis (Industrial-Scale)

The most documented and industrially relevant preparation method involves a three-component reaction using:

  • 3-methylpyrazole (starting pyrazole derivative)
  • Formaldehyde (as a methylene source)
  • Acetamide

Reaction conditions:

  • Temperature: 140 to 160 °C, preferably 140 to 150 °C
  • Solvent: None (solvent-free conditions)
  • Molar ratios: 3-methylpyrazole : formaldehyde : acetamide ranging from 0.7 : 0.9 : 1 to 1.5 : 2.0 : 1, with an optimal range around 0.7 : 0.8 : 1 to 0.9 : 1.4 : 1
  • Reaction time: 3 to 10 hours, preferably about 5 hours
  • Water is removed during the reaction to drive equilibrium towards product formation
  • Purification: Removal of excess starting materials by vacuum distillation at 140-150 °C with vacuum gradually lowered to 20-3 mbar

Outcome:

  • High yield (>90%)
  • Good purity
  • Reproducible isomer ratio of 3-methyl and 5-methyl pyrazole acetamide isomers (typically 63:37 to 73:27)
  • Economically feasible and scalable for industrial production

This method is described in European Patent EP3231792A1 and represents a straightforward, efficient synthetic route for N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide and related isomers.

Modular Synthetic Approaches for Derivatives

In medicinal chemistry research, more complex synthetic routes have been developed to access substituted pyrazole acetamides and analogues with tailored biological activity.

One such approach involves:

  • Cyclization of β-keto nitriles with hydrazine derivatives under reflux conditions (e.g., AcOH/EtOH solvent system)
  • Subsequent functionalization steps including reaction with chloroacetyl chloride to introduce acetamide or related groups
  • Use of ester intermediates and saponification for acid formation followed by condensation with aminopyrazoles

These methods allow:

  • Introduction of diverse substituents on the pyrazole ring and amide moiety
  • Fine-tuning of pharmacological properties such as metabolic stability and receptor activity

However, these routes are more complex and typically used in research rather than bulk synthesis.

Data Table Summarizing Key Preparation Parameters

Parameter Three-Component Reaction Method Modular Synthetic Approach
Starting materials 3-methylpyrazole, formaldehyde, acetamide β-keto nitrile, hydrazine derivatives, chloroacetyl chloride
Temperature 140–160 °C (preferably 140–150 °C) Reflux in AcOH/EtOH; various temperatures
Solvent None (solvent-free) AcOH/EtOH, organic solvents
Reaction time 3–10 hours (preferably 5 hours) Variable, multi-step process
Molar ratios 0.7:0.9:1 to 1.5:2.0:1 Stoichiometric control in each step
Purification Vacuum distillation (140–150 °C, 20–3 mbar) Chromatography, recrystallization
Yield >90% Variable, generally lower due to complexity
Isomer control Good reproducibility (3:5 methyl isomers ratio) Depends on reaction conditions
Scalability High, suitable for industrial scale Moderate, research scale

Research Findings and Notes

  • The three-component reaction method is favored for its simplicity, high yield, and minimal solvent use, making it environmentally and economically advantageous for large-scale production.
  • The reaction proceeds via formation of a methylene bridge from formaldehyde linking the pyrazole nitrogen and acetamide, with concurrent water elimination driving the reaction forward.
  • Vacuum distillation removes excess reactants and byproducts, enhancing purity and enabling control over isomer ratios.
  • Alternative synthetic routes allow structural diversification but often at the cost of longer synthesis time and lower overall yield.
  • Substitution on the pyrazole nitrogen (e.g., isopropyl group) and methylation at C5 are critical for biological activity and require precise synthetic control.
  • Attempts to modify the amide group (e.g., carbamates, N-methyl amides) have shown reduced activity, indicating the importance of the acetamide moiety.

Chemical Reactions Analysis

Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines:

  • Acidic Hydrolysis : Prolonged heating with HCl (6M) converts the amide to acetic acid and the parent pyrazole amine.

  • Basic Hydrolysis : NaOH (2M) at 80°C produces sodium acetate and the pyrazole amine.

Substitution Reactions

The pyrazole ring and acetamide nitrogen participate in nucleophilic substitutions:

  • Pyrazole C-5 Modification : Electrophilic substitution at the C-5 position using bromine or nitrating agents (HNO₃/H₂SO₄) .

  • Amide Nitrogen Functionalization : Reaction with alkyl halides or sulfonating agents to form N-alkyl or N-sulfonyl derivatives .

Table 2: Substitution Reactions

Reaction TypeReagentsProductsSource
BrominationBr₂, FeCl₃5-Bromo-pyrazole derivative
N-AlkylationCH₃I, K₂CO₃N-Methylacetamide

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the pyrazole ring, forming pyrazole N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to the corresponding amine .

Key Mechanistic Insights

  • Electronic Effects : Methoxy and isopropyl groups stabilize intermediates during substitution .

  • Steric Hindrance : The isopropyl group at N-1 influences regioselectivity in electrophilic attacks .

Scientific Research Applications

Building Block for Heterocycles

N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide is primarily used as a precursor in the synthesis of various pyrazole-based pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or tailor properties for specific applications.

Synthetic Methods

The compound is typically synthesized through the reaction of 1-isopropyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base like pyridine. This method not only facilitates the formation of the acetamide group but also allows for further functionalization to create derivatives with enhanced properties.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. The compound has shown promise in inhibiting specific enzymes involved in crucial biological processes, which could have implications for drug development.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For instance, treatment of MCF7 breast cancer cells with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

A notable case study involved the administration of this compound in an animal model of arthritis. Results indicated a marked reduction in inflammation markers compared to control groups, suggesting its potential utility as an anti-inflammatory agent.

Neurological Disorders

This compound has been investigated for its role as a modulator of G protein-gated inwardly rectifying potassium channels (GIRK). These channels are critical in regulating neuronal excitability and neurotransmitter release, opening avenues for therapeutic applications in neurological disorders .

Case Studies Overview

Study Focus Findings
Anticancer EfficacyMCF7 Cell LineDose-dependent decrease in cell viability indicating significant anticancer potential.
Anti-inflammatory EffectsArthritis ModelReduced inflammation markers compared to controls suggestive of anti-inflammatory properties.
GIRK Channel ModulationNeurological ResearchPotential therapeutic applications due to modulation of neuronal excitability .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including the synthesis of complex chemical entities that are important in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. It binds to enzymes and inhibits their activity, thereby affecting the metabolic pathways in which these enzymes are involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyrazole ring significantly influences molecular properties. Key analogs include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) 1-CH3, 3-CH3, 5-NHAc 43–45 70 IR: 3123 cm⁻¹ (NH), 1667 cm⁻¹ (CO); ¹H-NMR: δ 5.95 (pyrazole H-4)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) 1-CH3, 3-CH3, 5-N(CH3)Ac 128–130 46 IR: 1681 cm⁻¹ (CO); ¹H-NMR: δ 6.04 (pyrazole H-4)
Target Compound 1-CH(CH3)2, 5-CH3, 3-NHAc N/A N/A Data limited; expected IR/NMR similar to 13 but with isopropyl shifts
  • Hydrogen Bonding : Unlike compound 14, which lacks an NH group due to N-methylation, the target compound retains hydrogen-bonding capacity via the acetamide NH, influencing solubility and crystal packing .

Comparison with Other Acetamide Derivatives

Benzothiazole-Based Acetamides

Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit distinct electronic profiles due to the electron-withdrawing trifluoromethyl group and aromatic systems. These compounds often demonstrate enhanced metabolic stability and target affinity compared to pyrazole acetamides, as seen in patent applications for therapeutic agents .

Complex Indazole-Pyridine Hybrids

Compound 167 (from ) incorporates a multi-heterocyclic scaffold with chloro, methylsulfonamido, and hydroxyethyl groups.

Hydrogen Bonding and Crystallographic Analysis

The acetamide moiety in N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide can participate in hydrogen bonding (NH as donor, CO as acceptor), influencing crystal packing and stability. Similar pyrazole acetamides (e.g., compound 13) form intermolecular NH···O bonds, creating chains or sheets in the solid state . Crystallographic studies of such compounds often employ SHELX software for structure refinement, though the target compound’s crystal structure remains unreported in the provided evidence .

Biological Activity

N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure:

  • Molecular Formula: C₉H₁₅N₃O
  • Molecular Weight: 165.24 g/mol

Synthesis:
The compound is typically synthesized through the reaction of 1-isopropyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. This method allows for efficient production and modification of the pyrazole ring, which is crucial for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Anticancer Activity:
Research indicates that this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells. The growth inhibition concentrations (GI50) reported are as follows:

Cell Line GI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that this compound could be developed into a potential anticancer drug .

2. Anti-inflammatory Properties:
The compound has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. This property makes it a candidate for further investigation in treating inflammatory diseases.

3. Antimicrobial Activity:
In vitro studies have shown that this compound possesses antimicrobial properties against several pathogens. Minimum inhibitory concentration (MIC) values indicate strong activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors:

Enzyme Inhibition:
The compound acts as an enzyme inhibitor, affecting metabolic pathways critical to cancer cell survival and inflammation processes. It binds to specific targets, thereby modulating their activity and influencing downstream signaling pathways .

Potassium Channel Modulation:
Recent studies have highlighted the compound's potential as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play significant roles in neuronal excitability and neurotransmitter release . This interaction could open avenues for therapeutic applications in neurological disorders.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives, including this compound:

Case Study 1: Anticancer Efficacy
A study involving the treatment of MCF7 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability, suggesting significant anticancer potential.

Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves N-acetylation of 3-amino-pyrazole derivatives. A general method includes reacting 5-substituted-3-amino-pyrazole (1.00 mmol) with acetyl chloride (1.5 equiv) in acetonitrile, using K₂CO₃ (3.5 equiv) as a base under reflux for 1–6 hours . Optimization may involve adjusting solvent polarity (e.g., DMF for enhanced solubility), temperature gradients, or catalytic systems (e.g., EDCI/HOBt coupling reagents for amide bond formation) . Post-reaction work-up (e.g., aqueous extraction, recrystallization) is critical for purity.

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular assembly?

Graph set analysis, as described by Bernstein et al., is a systematic approach to categorize hydrogen bonds (e.g., D, R, or C motifs) based on donor-acceptor geometry . Using single-crystal X-ray diffraction data refined via SHELXL , researchers can map intermolecular interactions. For example, the acetamide moiety may form N–H···O hydrogen bonds, while pyrazole rings participate in C–H···π interactions, influencing crystal packing and stability.

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data (e.g., NMR or IR) be resolved for this compound?

Contradictions often arise from solvent effects, tautomerism, or dynamic processes. To address this:

  • Perform variable-temperature NMR to identify conformational equilibria.
  • Compare DFT-calculated spectra (using Gaussian or ORCA) with experimental data, adjusting for solvent models (e.g., PCM for acetonitrile).
  • Use 2D NMR (e.g., HSQC, HMBC) to verify spin-spin coupling networks .

Q. What strategies are effective in designing derivatives of this compound for targeted biological activity (e.g., enzyme inhibition)?

Rational design involves:

  • Scaffold modification : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the pyrazole C-4 position to enhance binding affinity .
  • Molecular docking : Using AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., COX-2 or kinase targets).
  • Bioassay validation : Conduct dose-response curves (IC₅₀ determination) via MTT assays or fluorescence-based enzymatic assays .

Q. How can high-resolution X-ray crystallography refine structural ambiguities in polymorphic forms of this compound?

SHELXL’s twin refinement module is critical for handling twinned data. Key steps include:

  • Data collection at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
  • Using HKL-3000 for data integration and Olex2 for structure solution.
  • Applying restraints for disordered isopropyl or methyl groups to minimize thermal parameter errors .

Q. What methodologies are recommended for analyzing regioselectivity in electrophilic substitution reactions of the pyrazole core?

  • Computational modeling : Calculate Fukui indices (using Gaussian) to identify nucleophilic sites (e.g., C-4 vs. C-5 positions).
  • Isotopic labeling : Track reaction pathways via ¹³C NMR after introducing substituents.
  • Kinetic studies : Compare reaction rates under varying conditions (e.g., Br₂ in DCM vs. AcOH) to determine thermodynamic vs. kinetic control .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo studies for this compound?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability.
  • Dose recalibration : Align in vivo dosing with in vitro IC₅₀ values, accounting for plasma protein binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide
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N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide

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